Stereochemical Identity Defines a Distinct Chemical Entity from Commercial 5′-Amino-5′-deoxythymidine
The target compound is the (2R,4R,5R) epimer of 5′-amino-5′-deoxythymidine, whereas the widely available commercial standard (CAS 25152-20-9) is unambiguously assigned as (2R,4S,5R) [1]. In the (2R,4R,5R) isomer, the 3′-hydroxy group adopts the opposite absolute configuration, producing a diastereomeric relationship rather than a simple structural analogue . This stereochemical divergence means the two compounds are not interchangeable in any application where chiral recognition—enzymatic, receptor‑mediated, or nucleic‑acid‑structural—is operative.
| Evidence Dimension | Absolute configuration at C4 (3′-carbon) |
|---|---|
| Target Compound Data | 2R,4R,5R (3′-epi configuration) |
| Comparator Or Baseline | 2R,4S,5R (natural D‑ribo configuration; CAS 25152-20-9 5′-amino-5′-deoxythymidine) |
| Quantified Difference | Diastereomeric relationship; inverted stereochemistry at the single chiral centre C4 |
| Conditions | IUPAC systematic nomenclature and published stereochemical assignments |
Why This Matters
Procurement of the correct diastereomer is critical because diastereomers possess distinct physical, chemical, and biological properties, and regulatory or experimental specifications often demand a single defined stereoisomer.
- [1] PubChem Compound Summary for CID 297924. National Center for Biotechnology Information (2025). View Source
